3-(2-chloroacetamido)-4-fluorobenzoic acid
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Overview
Description
3-(2-chloroacetamido)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-4-fluorobenzoic acid typically involves the reaction of 4-fluorobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetamido)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products include azido, thio, or other substituted derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
3-(2-chloroacetamido)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetamido)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloroacetamido)benzoic acid
- 4-fluorobenzoic acid
- 2-chloroacetamido-4-fluorobenzoic acid
Uniqueness
3-(2-chloroacetamido)-4-fluorobenzoic acid is unique due to the presence of both the chloroacetamido and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and specificity in various applications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1154727-24-8 |
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Molecular Formula |
C9H7ClFNO3 |
Molecular Weight |
231.61 g/mol |
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(9(14)15)1-2-6(7)11/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
SUXXCNBNFYICJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCl)F |
Purity |
95 |
Origin of Product |
United States |
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